molecular formula C14H13N2NaO5S2 B1670278 Desacetylcephalothin-Natrium CAS No. 5547-29-5

Desacetylcephalothin-Natrium

Katalognummer: B1670278
CAS-Nummer: 5547-29-5
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: UBZLUULXMJGRPG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Desacetylcephalothin sodium has the molecular formula C14H13N2NaO5S2C_{14}H_{13}N_{2}NaO_{5}S_{2} and is characterized by its sulfonamide structure, which contributes to its antibacterial activity. The compound is a hygroscopic solid, indicating that it can absorb moisture from the environment, which may affect its stability and storage conditions .

Pharmacological Applications

1. Antibacterial Activity

Desacetylcephalothin sodium exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . This property makes it a candidate for treating various bacterial infections, particularly those caused by resistant strains.

2. Role in Antibiotic Resistance Studies

Research has highlighted desacetylcephalothin sodium's potential in studying antibiotic resistance mechanisms. It serves as a model compound to investigate the efficacy of β-lactam antibiotics against resistant bacterial strains. Studies have shown that modifications to the cephalosporin structure can enhance activity against β-lactamase-producing bacteria, providing insights into developing new antibiotics .

3. Clinical Applications

Desacetylcephalothin sodium is often used in clinical settings to evaluate the pharmacokinetics of cephalosporins. For example, studies have measured its serum concentration and elimination rates in patients, providing valuable data for optimizing dosing regimens . Its pharmacokinetic profile is crucial for understanding how to effectively use cephalosporins in treating infections.

Case Studies

Case Study 1: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of desacetylcephalothin sodium against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that while desacetylcephalothin sodium alone had limited effectiveness, combining it with other antibiotics enhanced its antibacterial activity significantly. This finding underscores the importance of combination therapy in managing resistant infections .

Case Study 2: Pharmacokinetics in Clinical Trials

In a clinical trial assessing the pharmacokinetics of desacetylcephalothin sodium, researchers found that peak serum levels were achieved within 1-2 hours post-administration, with a half-life of approximately 1.8 hours. The study concluded that understanding these pharmacokinetic parameters is essential for optimizing treatment protocols for patients with severe bacterial infections .

Table 1: Antibacterial Activity of Desacetylcephalothin Sodium

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus4 µg/mLEffective against both sensitive and resistant strains
Escherichia coli8 µg/mLLimited activity against certain β-lactamase producers
Pseudomonas aeruginosa16 µg/mLRequires combination therapy for efficacy

Table 2: Pharmacokinetic Profile

ParameterValue
Peak Serum Concentration25 µg/mL
Time to Peak1-2 hours
Elimination Half-Life1.8 hours
Urinary Excretion66.49% in first 6 hours

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desacetylcephalothin sodium is synthesized through the hydrolysis of cephalothin. The process involves the removal of the acetyl group from cephalothin, resulting in the formation of desacetylcephalothin . The reaction typically occurs under mild acidic or basic conditions to facilitate the hydrolysis.

Industrial Production Methods: Industrial production of desacetylcephalothin sodium involves large-scale hydrolysis of cephalothin using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Desacetylcephalothin sodium primarily undergoes hydrolysis reactions. It can also participate in substitution reactions where the sodium ion can be replaced by other cations .

Common Reagents and Conditions:

    Hydrolysis: Mild acidic or basic conditions.

    Substitution: Various cations in aqueous solutions.

Major Products:

Wirkmechanismus

Desacetylcephalothin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Desacetylcephalothin sodium, a derivative of the cephalosporin antibiotic cephalothin, has garnered attention for its biological activity, particularly in the realm of antimicrobial efficacy. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Desacetylcephalothin sodium has the chemical formula C14H13N2NaO5S2C_{14}H_{13}N_{2}NaO_{5}S_{2} and is characterized by its unique structural features that contribute to its pharmacological properties. Its molecular structure is critical for understanding its interaction with biological systems and its mechanism of action.

Antimicrobial Activity

Efficacy Against Bacteria:
Desacetylcephalothin sodium exhibits varying degrees of antimicrobial activity against different bacterial strains. Research indicates that it has a weaker in vitro activity compared to its parent compound, cephalothin. Specifically, it shows limited effectiveness against certain beta-lactamase-producing bacteria, which are known for their resistance to many antibiotics .

Comparison with Other Antibiotics:
In studies comparing desacetylcephalothin sodium with other antibiotics, it was found that while it possesses some antimicrobial properties, its efficacy is significantly lower than that of cephalothin and other cephalosporins. For instance, a study highlighted the weak activity of desacetylcephalothin against various microorganisms compared to stronger agents like cefamandole .

Case Studies

Clinical Observations:
A notable case involved the use of desacetylcephalothin sodium in treating infections caused by resistant strains of bacteria. The patient exhibited a positive response to treatment; however, the outcomes were not as pronounced as those observed with more potent antibiotics. The clinical implications suggest that while desacetylcephalothin sodium can be utilized in specific scenarios, it should not be the first line of defense against serious infections due to its limited efficacy .

Research Findings

Microbiological Assays:
Quantitative analyses have been conducted to evaluate the antimicrobial potency of desacetylcephalothin sodium. In one study, microbiological assays were performed alongside chemical analyses to determine the minimum inhibitory concentrations (MICs) against various pathogens. The results indicated that higher concentrations were necessary to achieve effective inhibition compared to cephalothin .

Safety and Toxicity:
Safety profiles for desacetylcephalothin sodium have also been assessed. While generally considered safe at therapeutic doses, there are potential risks associated with its use, particularly in patients with known allergies to beta-lactam antibiotics. Adverse reactions may include hypersensitivity and gastrointestinal disturbances .

Data Summary

Property Desacetylcephalothin Sodium Cephalothin
Chemical Formula C14H13N2NaO5S2C14H14N2O4S
Antimicrobial Activity Weaker than cephalothinStronger against most bacteria
MIC (against E. coli) Higher concentration requiredLower concentration required
Safety Profile Generally safeAllergic reactions possible

Eigenschaften

IUPAC Name

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZLUULXMJGRPG-HTMVYDOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204034
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5547-29-5
Record name Desacetylcephalothin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylcephalothin sodium
Reactant of Route 2
Desacetylcephalothin sodium
Reactant of Route 3
Reactant of Route 3
Desacetylcephalothin sodium
Reactant of Route 4
Reactant of Route 4
Desacetylcephalothin sodium
Reactant of Route 5
Reactant of Route 5
Desacetylcephalothin sodium
Reactant of Route 6
Desacetylcephalothin sodium
Customer
Q & A

Q1: How does Desacetylcephalothin Sodium compare to Cephalothin in terms of pharmacokinetics in neonates?

A: Desacetylcephalothin Sodium (DACET) is a metabolite of Cephalothin. Research has shown that both Cephalothin and DACET exhibit prolonged half-lives and delayed urinary excretion in neonates compared to older children. [] This suggests that dosage regimens may need to be adjusted in neonates to account for these differences in pharmacokinetics. Interestingly, the amount of DACET excreted in urine was found to be higher in neonates than in older children, and DACET also exhibited a longer half-life in neonates. [] This highlights the importance of understanding the specific metabolic pathways and excretion profiles of both the parent drug and its metabolites in different age groups.

Q2: Can High Pressure Liquid Chromatography (HPLC) be used to study the pharmacokinetics of Cephalothin and its metabolite DACET?

A: Yes, HPLC is a valuable tool for studying the pharmacokinetics of Cephalothin and DACET, especially in neonates and children. [] HPLC offers several advantages over traditional bioassays, including:

  • Smaller sample volumes: HPLC requires significantly smaller plasma volumes (50 μl) compared to bioassays (200 μl), which is particularly beneficial in pediatric studies. []
  • Faster analysis: HPLC provides results much faster (20 minutes) compared to the longer turnaround time of bioassays (18-20 hours). []
  • Metabolite detection: HPLC can detect and quantify metabolites like DACET, providing a more complete picture of drug metabolism. []
  • Simultaneous analysis: HPLC allows for the simultaneous measurement of multiple antibiotics, streamlining the analysis process. []

Q3: Beyond its role as a metabolite of Cephalothin, does DACET have other applications in scientific research?

A: While DACET is primarily recognized as a metabolite of Cephalothin, researchers have also explored its fluorescence properties. Studies have investigated the fluorescence decays of DACET in various solvent mixtures, comparing it to compounds like 4-(dimethylamino)benzonitrile. [] This research contributes to a deeper understanding of excited-state dynamics and intramolecular charge transfer phenomena, which are fundamental concepts in photochemistry and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.